molecular formula C8H18ClN B6243376 (1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers CAS No. 2758002-44-5

(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B6243376
CAS No.: 2758002-44-5
M. Wt: 163.7
InChI Key:
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Description

(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with two methyl groups and an amine group, forming a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethylcyclopentyl)methanamine hydrochloride typically involves the alkylation of cyclopentane derivatives followed by amination. One common method includes the reaction of 1,3-dimethylcyclopentane with a suitable alkylating agent to introduce the methanamine group. The reaction conditions often involve the use of a strong base and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (1,3-dimethylcyclopentyl)methanamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or distillation techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethylcyclopentyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

(1,3-dimethylcyclopentyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3-dimethylcyclopentyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or the binding affinity to receptors. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1,2-dimethylcyclopentyl)methanamine hydrochloride
  • (1,4-dimethylcyclopentyl)methanamine hydrochloride
  • (1,3-dimethylcyclohexyl)methanamine hydrochloride

Uniqueness

(1,3-dimethylcyclopentyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which can influence its stereochemistry and reactivity. The mixture of diastereomers adds complexity to its chemical behavior, making it distinct from other similar compounds with different substitution patterns or ring structures.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,3-dimethylcyclopentyl)methanamine hydrochloride involves the reaction of 1,3-dimethylcyclopentene with hydrogen cyanide to form 1,3-dimethylcyclopentanecarbonitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of the amine.", "Starting Materials": [ "1,3-dimethylcyclopentene", "hydrogen cyanide", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "1. 1,3-dimethylcyclopentene is reacted with hydrogen cyanide in the presence of a catalyst to form 1,3-dimethylcyclopentanecarbonitrile.", "2. The nitrile group in 1,3-dimethylcyclopentanecarbonitrile is reduced to the corresponding amine using lithium aluminum hydride.", "3. The resulting amine is reacted with hydrochloric acid to form the hydrochloride salt of the amine, which is a mixture of diastereomers." ] }

CAS No.

2758002-44-5

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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